

# Application Notes: In Vitro Models of Dry Eye for Testing Diquafosol Efficacy

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## Compound of Interest

Compound Name: *Diquafosol (tetrasodium)*

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## Introduction

Dry Eye Disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of tear film homeostasis, leading to symptoms of discomfort and visual disturbance.[1] The pathophysiology involves tear film instability, hyperosmolarity, and ocular surface inflammation.[1][2] Developing effective therapeutics requires robust preclinical models that can accurately recapitulate key aspects of the disease. In vitro models offer a controlled environment for high-throughput screening of drug candidates, providing reliable and efficient results in the early stages of development.[3]

Diquafosol is a P2Y2 purinergic receptor agonist designed to treat DED.[1][4] Its primary mechanism of action involves stimulating P2Y2 receptors on conjunctival and corneal epithelial cells.[5][6] This activation triggers a signaling cascade that increases intracellular calcium, leading to the secretion of both water and mucins (such as MUC5AC) from conjunctival goblet cells and epithelial cells.[5][6][7] This dual action helps to stabilize the tear film, hydrate the ocular surface, and improve the overall health of the corneal epithelium.[4][8]

These application notes provide detailed protocols for establishing in vitro models of dry eye and utilizing them to quantify the therapeutic efficacy of Diquafosol.

## Key In Vitro Models and Efficacy Endpoints

Several cell-based models are suitable for simulating DED conditions. Human Corneal Epithelial Cells (HCECs) and human conjunctival cell lines are commonly used.<sup>[3]</sup> More advanced 3D organoid models that recapitulate the corneal epithelium are also emerging as powerful tools for DED research.<sup>[9][10]</sup>

Common methods for inducing DED-like conditions in vitro include:

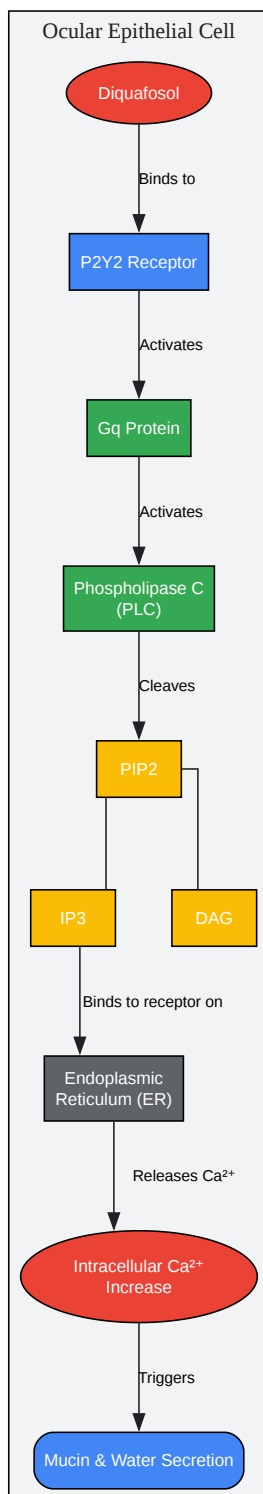
- **Hyperosmolar Stress:** Increasing the osmolarity of the culture medium (e.g., to 500 mOsm with NaCl) mimics the hyperosmolarity of tears in DED patients.<sup>[3][11]</sup>
- **Desiccation Stress:** Exposing cell cultures to a controlled low-humidity and/or high-temperature environment.<sup>[12]</sup>
- **Inflammatory Stimulation:** Treating cells with pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) or Interleukin-1 beta (IL-1 $\beta$ ).<sup>[3][13]</sup>

Primary Efficacy Endpoints for Diquafosol:

- **Mucin Secretion:** Quantifying the expression and secretion of key mucins, particularly MUC5AC, the primary gel-forming mucin from goblet cells.<sup>[3][7]</sup>
- **Anti-inflammatory Activity:** Measuring the reduction of inflammatory markers such as Matrix Metalloproteinase-9 (MMP-9), TNF- $\alpha$ , IL-6, and IL-8.<sup>[2][12][13]</sup>
- **Cell Viability and Proliferation:** Assessing the protective and regenerative effects of Diquafosol on corneal epithelial cells under stress.<sup>[11][14]</sup>
- **Barrier Function:** Evaluating the integrity of the epithelial layer, often through transepithelial electrical resistance (TEER) measurements.

## Diquafosol Mechanism of Action

Diquafosol acts as an agonist on P2Y<sub>2</sub> receptors located on the apical surface of ocular epithelial cells. This interaction initiates a G protein-coupled signaling pathway that is central to its therapeutic effect.



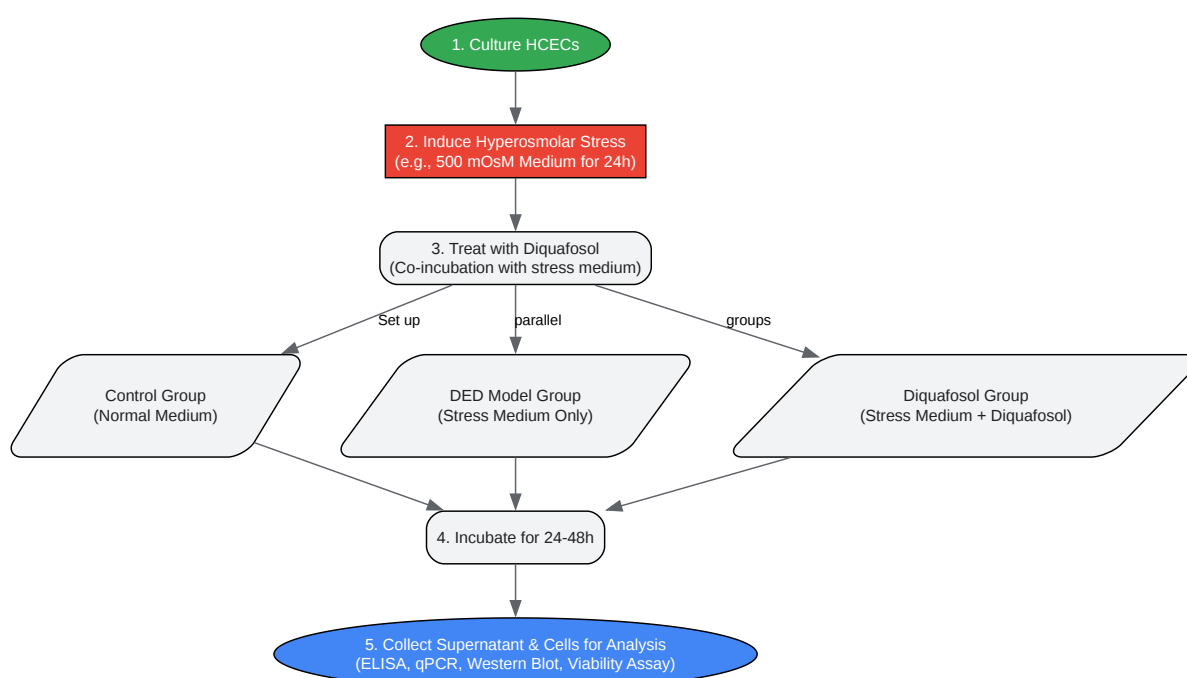
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Caption: Diquafosol P2Y2 Receptor Signaling Pathway.

## Experimental Protocols

### Protocol 1: Hyperosmolar Stress-Induced Dry Eye Model

This protocol describes the establishment of an in vitro DED model using Human Corneal Epithelial Cells (HCECs) and hyperosmolar stress.



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Caption: Experimental workflow for testing Diquafosol.

## Methodology:

- Cell Culture:
  - Culture immortalized HCECs (e.g., HCE-T line) or primary HCECs in appropriate serum-free corneal epithelial cell growth medium.[\[15\]](#)[\[16\]](#)
  - Seed cells in multi-well plates (e.g., 6-well or 24-well) and grow to 80-90% confluency.
- Induction of Hyperosmolar Stress:
  - Prepare a hyperosmolar culture medium by adding sterile NaCl to the basal medium to achieve a final osmolarity of 450-500 mOsM.[\[3\]](#)[\[11\]](#) Confirm osmolarity with an osmometer.
  - Prepare treatment media:
    - Control: Normal osmolarity medium.
    - DED Model: Hyperosmolar medium.
    - Diquafosol Group: Hyperosmolar medium containing the desired concentration of Diquafosol (e.g., 10-100  $\mu$ M).
  - Aspirate the normal culture medium from the cells and replace it with the prepared treatment media.
- Incubation and Sample Collection:
  - Incubate the cells for a predetermined period (e.g., 24 to 48 hours).[\[3\]](#)
  - After incubation, collect the cell culture supernatants for analysis of secreted proteins (e.g., MUC5AC, MMP-9).
  - Wash the cells with PBS and lyse them to extract total RNA (for qPCR) or protein (for Western blot).

## Protocol 2: Quantification of Mucin 5AC (MUC5AC) Secretion

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to measure MUC5AC in cell culture supernatants.

### Methodology:

- Sample Preparation:
  - Collect cell culture supernatants as described in Protocol 1.
  - Centrifuge supernatants to remove any cellular debris.
- ELISA Procedure:
  - Use a commercially available MUC5AC ELISA kit.
  - Coat a 96-well plate with a capture antibody specific for MUC5AC and incubate overnight.
  - Wash the plate and block non-specific binding sites.
  - Add standards and collected supernatant samples to the wells and incubate.
  - Wash the plate and add a biotinylated detection antibody for MUC5AC.
  - Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
  - Add a TMB substrate solution to develop the color. Stop the reaction with a stop solution.
  - Read the absorbance at 450 nm using a microplate reader.
- Data Analysis:
  - Generate a standard curve using the MUC5AC standards.
  - Calculate the concentration of MUC5AC in each sample based on the standard curve.

- Compare MUC5AC levels between the control, DED model, and Diquafosol-treated groups.

## Protocol 3: Evaluation of Anti-inflammatory Effects via qPCR

This protocol measures the gene expression of key inflammatory markers (MMP-9, TNF- $\alpha$ , IL-6) using quantitative real-time PCR (qPCR).

Methodology:

- RNA Extraction and cDNA Synthesis:
  - Lyse cells collected from Protocol 1 and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
  - Quantify RNA concentration and assess purity (A260/A280 ratio).
  - Reverse transcribe 1  $\mu$ g of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
- qPCR:
  - Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for target genes (MMP-9, TNF- $\alpha$ , IL-6) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green master mix.
  - Run the qPCR reaction on a real-time PCR system.
  - Use the following cycle conditions (example): 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.
- Data Analysis:
  - Calculate the cycle threshold (Ct) values for each gene.
  - Determine the relative gene expression using the  $2^{-\Delta\Delta C_t}$  method, normalizing the expression of target genes to the housekeeping gene.



- Compare the fold change in gene expression between the DED model and the Diquafosol-treated groups relative to the control.[\[17\]](#)

## Protocol 4: Cell Viability and Wound Healing (Scratch) Assay

This protocol assesses the cytoprotective and proliferative effects of Diquafosol.

Methodology:

- Cell Culture and Scratch:
  - Grow HCECs to a confluent monolayer in a 24-well plate.
  - Create a uniform "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
  - Gently wash with PBS to remove detached cells.
- Treatment and Imaging:
  - Add the respective media (Control, DED Model, Diquafosol Group from Protocol 1) to the wells.
  - Immediately capture an image of the scratch in each well using a microscope with a camera (Time 0).
  - Incubate the plate for 18-24 hours.
  - Capture a final image of the same areas.
- Data Analysis:
  - Measure the width or area of the scratch at Time 0 and the final time point using image analysis software (e.g., ImageJ).
  - Calculate the percentage of wound closure for each group:
    - $\% \text{ Closure} = [(\text{Initial Area} - \text{Final Area}) / \text{Initial Area}] * 100$

- Compare the wound closure rates to determine if Diquafosol promotes epithelial migration and healing under hyperosmolar stress.[\[11\]](#)[\[13\]](#)

## Data Presentation

The following tables summarize representative quantitative data from the described experiments.

Table 1: Effect of Diquafosol on MUC5AC Secretion in Hyperosmolar-Stressed HCECs

Group	Treatment	MUC5AC Concentration (ng/mL)	% Change vs. DED Model
Control	Normal Medium	150.5 ± 12.3	N/A
DED Model	Hyperosmolar Medium (500 mOsM)	85.2 ± 9.8	0%
Diquafosol	DED Model + 100 µM Diquafosol	135.8 ± 11.5	+59.4%

Data are presented as Mean ± SD.  $p < 0.05$  compared to DED Model.

Table 2: Effect of Diquafosol on Inflammatory Gene Expression (Fold Change vs. Control)

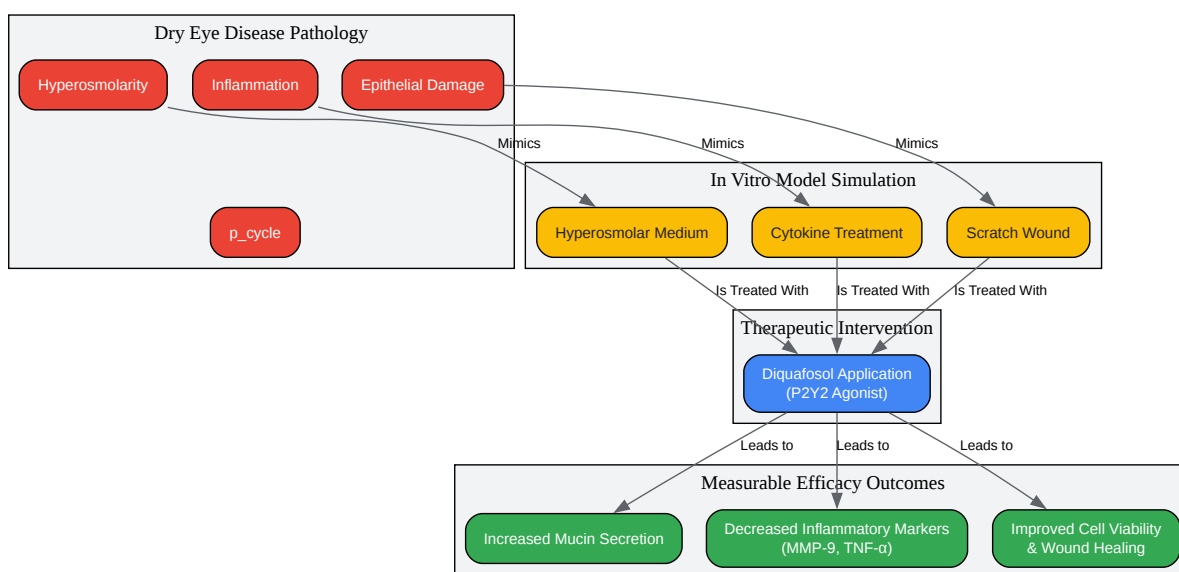
Gene	DED Model (500 mOsM)	DED Model + 100 $\mu$ M Diquafosol
MMP-9	4.5 $\pm$ 0.6	1.8 $\pm$ 0.3
TNF- $\alpha$	3.8 $\pm$ 0.5	1.5 $\pm$ 0.4
IL-6	5.2 $\pm$ 0.7	2.1 $\pm$ 0.5
Data are presented as Mean Fold Change $\pm$ SD. p < 0.05 compared to DED Model.		

Table 3: Effect of Diquafosol on HCEC Wound Healing under Hyperosmolar Stress

Group	Treatment	Wound Closure (%) after 24h
Control	Normal Medium	95.4 $\pm$ 4.1
DED Model	Hyperosmolar Medium (500 mOsM)	42.6 $\pm$ 5.5
Diquafosol	DED Model + 100 $\mu$ M Diquafosol	75.1 $\pm$ 6.2
Data are presented as Mean $\pm$ SD. p < 0.05 compared to DED Model.		

## Logical Framework

The use of in vitro models to test Diquafosol is based on a logical progression from disease pathology to therapeutic intervention and measurable outcomes.



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Caption: Logical relationship of DED, in vitro models, and Diquafosol efficacy.

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